Neuraminidase-IN-2

Description

Structure

3D Structure

Properties

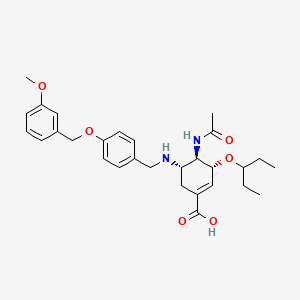

Molecular Formula |

C29H38N2O6 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-[[4-[(3-methoxyphenyl)methoxy]phenyl]methylamino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C29H38N2O6/c1-5-23(6-2)37-27-16-22(29(33)34)15-26(28(27)31-19(3)32)30-17-20-10-12-24(13-11-20)36-18-21-8-7-9-25(14-21)35-4/h7-14,16,23,26-28,30H,5-6,15,17-18H2,1-4H3,(H,31,32)(H,33,34)/t26-,27+,28+/m0/s1 |

InChI Key |

KCIPEQXLMDETCG-UPRLRBBYSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)OCC3=CC(=CC=C3)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Representative Neuraminidase Inhibitor: Oseltamivir

Disclaimer: The specific compound "Neuraminidase-IN-2" could not be identified in publicly available scientific literature. Therefore, this guide utilizes Oseltamivir, a well-characterized and widely used neuraminidase inhibitor, as a representative molecule to fulfill the user's request for a detailed technical whitepaper. The data and protocols presented herein pertain to Oseltamivir and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals in the field of neuraminidase inhibition.

Core Chemical Structure and Properties

Oseltamivir is an antiviral prodrug that is metabolically converted in the liver to its active form, oseltamivir carboxylate.[1] The chemical and physical properties of oseltamivir are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1][2] |

| Molecular Formula | C₁₆H₂₈N₂O₄[1] |

| Molecular Weight | 312.40 g/mol [1] |

| CAS Number | 196618-13-0[1] |

| Melting Point | 109 °C[3] |

| Boiling Point | 445.4±55.0 °C at 760 mmHg[3] |

| LogP | 2.52[3] |

| Appearance | White crystalline solid |

Mechanism of Action and Signaling Pathway

Influenza virus neuraminidase (NA) is a surface glycoprotein that plays a critical role in the viral life cycle.[4][5] Its primary function is to cleave sialic acid residues from the host cell and newly formed virions.[4][6] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation, and facilitating viral movement through the respiratory tract mucus.[5][6]

Oseltamivir carboxylate, the active metabolite of oseltamivir, is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][4] It acts as a transition-state analogue of sialic acid, binding to the highly conserved active site of the neuraminidase enzyme.[7] This binding prevents the cleavage of sialic acid, thereby trapping the newly synthesized viruses on the surface of the host cell and inhibiting their release and subsequent infection of other cells.[8]

Synthesis of Oseltamivir

The commercial synthesis of oseltamivir historically starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[9] However, due to the limited availability of shikimic acid, several alternative total synthesis routes have been developed. One notable approach starts from D-mannitol, a readily available sugar alcohol.[10] Another efficient method involves a Diels-Alder reaction between 1,3-butadienyl-3-pentyl ether and 3-nitro-ethyl acrylate.[11][12] These synthetic strategies aim to be more cost-effective and scalable to meet global demand during influenza outbreaks.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of oseltamivir carboxylate is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values are determined using a neuraminidase inhibition assay.

| Influenza Virus Strain/Subtype | IC50 (nM) of Oseltamivir Carboxylate | Reference |

| Influenza A | ||

| A/H1N1 | 1.34 | [3][13] |

| A/H1N1pdm09 | 0.13 - 0.15 | [14] |

| A/H1N2 | 0.9 | [3][13] |

| A/H3N2 | 0.67 | [3][13] |

| Oseltamivir-Resistant A/H1N1 | 130 - 150 | [15] |

| Influenza B | ||

| B (General) | 13 | [3][13] |

| B/HongKong/CUHK33261/2012 | 0.00114 | [16] |

Experimental Protocols: Neuraminidase Inhibition Assay

The most common method for determining the IC50 of neuraminidase inhibitors is the fluorescence-based neuraminidase inhibition assay.[17][18]

Principle

This assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[17][18][19] The neuraminidase enzyme cleaves the sialic acid from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU).[17][18] The fluorescence intensity is directly proportional to the neuraminidase activity. In the presence of an inhibitor like oseltamivir, the enzymatic activity is reduced, leading to a decrease in fluorescence.

Materials

-

Influenza virus isolate

-

Oseltamivir carboxylate (or other neuraminidase inhibitors)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

Black 96-well microplates

-

Fluorometer

Procedure

-

Virus Titration: The neuraminidase activity of the virus stock is first determined by incubating serial dilutions of the virus with a fixed concentration of MUNANA substrate. The dilution of the virus that gives a linear fluorescence signal over time is selected for the inhibition assay.

-

Inhibitor Dilution: A serial dilution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) is prepared in the assay buffer.

-

Assay Setup:

-

In a black 96-well plate, add a fixed volume of the diluted virus to each well.

-

Add an equal volume of the serially diluted inhibitor to the respective wells.

-

Include control wells: virus only (no inhibitor) and blank (buffer only).

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Add a fixed volume of the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Stopping the Reaction and Reading:

-

Add the stop solution to all wells to terminate the enzymatic reaction.

-

Read the fluorescence intensity using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[17]

-

-

Data Analysis:

-

The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the virus-only control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

References

- 1. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OSELTAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Oseltamivir | CAS#:196618-13-0 | Chemsrc [chemsrc.com]

- 4. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 5. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 6. Neuraminidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 12. CN103833570A - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 13. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Target Specificity of Neuraminidase-IN-2: A Technical Overview

Disclaimer: The following technical guide details the target specificity of a hypothetical neuraminidase inhibitor, designated "Neuraminidase-IN-2." The quantitative data, experimental protocols, and pathway information presented herein are compiled from publicly available research on established neuraminidase inhibitors, including Oseltamivir, Zanamivir, Peramivir, and Laninamivir. This document is intended to serve as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of influenza virus neuraminidase (NA), a key enzyme in the viral life cycle. By blocking the active site of NA, this compound prevents the release of progeny virions from infected host cells, thereby halting the spread of infection.[1][2] This document provides an in-depth technical guide on the target specificity of this compound, including its inhibitory activity against various influenza subtypes, the methodologies for its evaluation, and an overview of its mechanism of action.

Target Specificity and Potency

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50%. The following tables summarize the IC50 values of representative neuraminidase inhibitors against various influenza A and B subtypes, which can be considered indicative of the expected performance of this compound.

Table 1: Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Influenza A Subtypes

| Inhibitor | A/H1N1 | A/H3N2 | A/H5N1 |

| Oseltamivir | 0.51 - 1.34 | 0.19 - 0.86 | ~0.2 |

| Zanamivir | 0.76 - 1.09 | 1.64 - 2.28 | ~1.0 |

| Peramivir | 0.62 | 0.67 | N/A |

| Laninamivir | 0.27 - 2.77 | 0.62 - 3.61 | N/A |

Data compiled from multiple sources.[1][3][4][5][6][7] Note that IC50 values can vary depending on the specific viral strain and the assay conditions used.

Table 2: Inhibitory Activity (IC50, nM) of Neuraminidase Inhibitors against Influenza B Virus

| Inhibitor | Influenza B |

| Oseltamivir | 8.8 - 16.12 |

| Zanamivir | 2.28 - 4.19 |

| Peramivir | 0.74 - 1.84 |

| Laninamivir | 3.26 - 11.35 |

Data compiled from multiple sources.[3][4][6][7] Note that IC50 values can vary depending on the specific viral strain and the assay conditions used.

Mechanism of Action: Signaling Pathway

Neuraminidase inhibitors like this compound function by competitively inhibiting the active site of the viral neuraminidase enzyme. This enzyme is crucial for the final stage of the viral replication cycle, where it cleaves sialic acid residues from the surface of the host cell and from newly formed viral particles. This cleavage prevents the aggregation of newly budded virions and facilitates their release to infect new cells. By blocking this enzymatic activity, this compound effectively traps the virus on the surface of the infected cell, preventing its propagation.[1][2]

Mechanism of Action of this compound.

Experimental Protocols

The primary method for determining the potency of this compound is the neuraminidase inhibition assay. A widely used and standardized method is the fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[8][9]

Neuraminidase Inhibition Assay (Fluorescence-based)

Objective: To determine the IC50 value of this compound against a specific influenza virus strain.

Materials:

-

Influenza virus stock of known titer

-

This compound (or other test inhibitors)

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2)

-

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in assay buffer to determine the optimal concentration that yields a robust fluorescent signal.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The concentration range should span the expected IC50 value.

-

Assay Setup:

-

Add 50 µL of each inhibitor dilution to the wells of a 96-well black microplate.

-

Add 50 µL of the diluted virus to each well containing the inhibitor.

-

Include control wells with virus and no inhibitor (100% activity) and wells with buffer only (background).

-

Incubate the plate at room temperature for 30-45 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of MUNANA substrate (final concentration typically 100 µM) to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

Measure the fluorescence at an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm using a fluorometer.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for Neuraminidase Inhibition Assay.

Off-Target Specificity

An ideal antiviral agent should exhibit high specificity for its viral target with minimal interaction with host cellular components. For neuraminidase inhibitors, it is important to assess their activity against human sialidases (also known as neuraminidases), as off-target inhibition could lead to adverse effects.[10]

Studies on oseltamivir have suggested potential off-target inhibition of human Sialidase-1 and Sialidase-2.[10] While this compound is designed for high specificity to viral neuraminidase, further studies are warranted to fully characterize its off-target profile against the four known human neuraminidase isoenzymes (NEU1, NEU2, NEU3, and NEU4).

Commonly reported side effects for neuraminidase inhibitors like oseltamivir and zanamivir include gastrointestinal issues (nausea, vomiting) and, in some cases, neuropsychiatric events.[11][12][13][14] The safety profile of this compound should be thoroughly evaluated in preclinical and clinical studies.

Conclusion

This compound demonstrates potent inhibitory activity against a broad range of influenza A and B viruses, positioning it as a promising candidate for the treatment and prophylaxis of influenza. Its target specificity is a critical determinant of its efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and characterization of this compound and other novel neuraminidase inhibitors. Further investigation into its off-target effects on human sialidases will be crucial for a comprehensive understanding of its clinical potential.

References

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Off-Target Effects of Oseltamivir on Influenza | Research Archive of Rising Scholars [research-archive.org]

- 11. Zanamivir (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. drugs.com [drugs.com]

- 13. Oseltamivir: early use and late use are both related to harmful effects especially in hypercytokinemia in patients with or without risk | The BMJ [bmj.com]

- 14. The mechanisms of delayed onset type adverse reactions to oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of a Novel Neuraminidase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, "Neuraminidase-IN-2" is not a publicly documented entity. This guide, therefore, provides a comprehensive framework for the in vitro characterization of a hypothetical or novel neuraminidase inhibitor, drawing upon established methodologies and publicly available data for well-characterized neuraminidase inhibitors.

Introduction to Neuraminidase and its Inhibition

Neuraminidase (NA) is a critical surface glycoprotein of the influenza virus, playing a pivotal role in the viral life cycle.[1][2][3] Its primary function is to cleave terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed virions.[1][3][4] This enzymatic activity facilitates the release of progeny viruses, preventing their aggregation at the host cell surface and enabling the spread of infection.[3][4][5] Given its essential role, neuraminidase is a well-established target for antiviral drugs.[2][3] Neuraminidase inhibitors act by mimicking the natural substrate (sialic acid), binding to the active site of the enzyme, and blocking its function, thereby halting the release and spread of the virus.[5]

Mechanism of Action of Neuraminidase Inhibitors

The catalytic mechanism of neuraminidase involves the binding of sialic acid to the active site, leading to the formation of an oxocarbocation intermediate and subsequent release of the cleaved product.[1] Neuraminidase inhibitors are designed to bind to the active site with high affinity, preventing the substrate from accessing it. This competitive inhibition effectively halts the viral replication cycle at the budding stage.[5]

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

In Vivo Efficacy of Neuraminidase Inhibitors: A Technical Guide

Disclaimer: No public data exists for a compound specifically named "Neuraminidase-IN-2." This guide utilizes Zanamivir, a well-characterized neuraminidase inhibitor, as a representative molecule to detail the principles of in vivo efficacy assessment for this class of antiviral agents.

Introduction

Neuraminidase inhibitors are a cornerstone of antiviral therapy against influenza A and B viruses. These agents function by blocking the active site of the viral neuraminidase enzyme, a glycoprotein essential for the release of progeny virions from infected host cells.[1][2] By preventing viral egress, these inhibitors curtail the spread of infection within the respiratory tract.[2] This technical guide provides an in-depth overview of the in vivo efficacy of neuraminidase inhibitors, with a focus on Zanamivir, for researchers, scientists, and drug development professionals. It details quantitative efficacy data, experimental protocols, and key biological pathways.

Core Mechanism of Action

The primary mechanism of action for neuraminidase inhibitors is the competitive inhibition of the viral neuraminidase enzyme.[2] This enzyme cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles.[3] This cleavage is critical for preventing the aggregation of newly formed virions and their release from the host cell.[4] By mimicking the natural substrate (sialic acid), inhibitors like Zanamivir bind to the enzyme's active site with high affinity, effectively halting this process.[2]

Signaling Pathway

While the direct target is the viral neuraminidase, the downstream effects of inhibiting viral replication can impact host cell signaling pathways that are typically activated during infection. For instance, influenza virus infection is known to activate stress-related pathways such as the p38 MAPK and JNK signaling cascades. By reducing viral load, neuraminidase inhibitors can lead to a downstream suppression of these inflammatory signaling pathways.[5]

Caption: Downstream effect of Zanamivir on host inflammatory signaling.

Quantitative In Vivo Efficacy Data

The in vivo efficacy of Zanamivir has been evaluated in various animal models, primarily mice and ferrets. Key parameters to assess efficacy include survival rates, reduction in viral titers in the lungs and nasal passages, and amelioration of clinical symptoms like weight loss.

Table 1: Efficacy of Zanamivir in Mouse Models

| Influenza Strain | Mouse Strain | Treatment Regimen | Key Efficacy Outcomes | Reference |

| H5N1, H9N2, H6N1 | BALB/c | 10-100 mg/kg/day, intranasally, twice daily for 5 days | 10 mg/kg dose completely protected against H9N2; at 50 mg/kg, complete protection against H5N1. Significant reduction in lung and brain viral titers. | [6] |

| A/PR/8/34 (H1N1) | BALB/c | 2 mg/kg/day, intranasally, for 5 days | Reduced weight loss, viral replication, and lung damage. | [7] |

| A/Victoria/3/75 (H3N2) | Not Specified | 1-10 mg/kg/day, intranasally, twice daily for 5 days | 10 mg/kg/day was completely protective. | [8] |

| A/HK/2369/2009 (H1N1) | BALB/c | 1.5-50 mg/kg, subcutaneously, twice daily for 5 days | Dose-dependent increase in survival against oseltamivir-resistant strain. | [9] |

Table 2: Efficacy of Zanamivir in Ferret Models

| Influenza Strain | Treatment Regimen | Key Efficacy Outcomes | Reference |

| A/Vietnam/1203/2004 (H5N1) | 1.0 mg/kg, intranasally, twice daily | Reduced viral titers in nasal washes. | [10] |

| Influenza A | Single intranasal dose (unspecified) 48h prior to infection | Significantly reduced pyrexia, nasal wash turbidity, and viral shedding. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for influenza challenge studies in mice and ferrets.

Mouse Model of Influenza Infection

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Virus Propagation: Influenza virus is propagated in the allantoic cavity of 10-day-old embryonated chicken eggs. The allantoic fluid is harvested and viral titers are determined by 50% tissue culture infectious dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.

-

Infection: Mice are anesthetized (e.g., via inhalation of isoflurane) and intranasally inoculated with a specific TCID50 of the virus in a small volume (e.g., 20-50 µL).[7]

-

Treatment: Zanamivir is prepared in a suitable vehicle (e.g., sterile phosphate-buffered saline). Treatment is initiated at a specified time relative to infection (e.g., 4 hours pre-infection or 24 hours post-infection).[5][6] The drug is administered via a specified route (e.g., intranasally, subcutaneously) at various doses, typically twice daily for 5 days.[6][9]

-

Efficacy Assessment:

-

Mortality and Morbidity: Animals are monitored daily for 14-21 days for survival and body weight changes.[5][9]

-

Viral Titer Determination: On specific days post-infection, subsets of mice are euthanized, and lungs are harvested. Lung homogenates are prepared, and viral titers are quantified using plaque assays or TCID50 assays on MDCK cells.[6]

-

Histopathology: Lung tissues may be collected, fixed in formalin, and processed for histological examination to assess lung damage.[7]

-

Caption: Experimental workflow for in vivo efficacy testing in a mouse model.

Ferret Model of Influenza Infection

Ferrets are considered a gold-standard model for influenza as they can be infected with human influenza viruses and exhibit similar clinical signs.

-

Animal Model: Young adult male or female ferrets.

-

Infection: Ferrets are typically infected via intranasal instillation of the virus.[11]

-

Treatment: Zanamivir, dissolved in saline, is administered intranasally.[11]

-

Efficacy Assessment:

-

Clinical Signs: Monitoring for fever (using subcutaneous temperature transponders), activity levels, and nasal symptoms.

-

Viral Shedding: Nasal washes are collected at various time points to quantify viral titers, providing an indication of viral replication in the upper respiratory tract.[10]

-

Conclusion

The in vivo efficacy of neuraminidase inhibitors, exemplified by Zanamivir, is well-established in preclinical animal models. These compounds demonstrate a significant reduction in viral replication, leading to improved survival and reduced morbidity. The choice of animal model, influenza virus strain, and treatment regimen are critical factors in the evaluation of novel neuraminidase inhibitors. The methodologies and data presented in this guide provide a framework for the continued development and assessment of this important class of antiviral drugs.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 3. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 5. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. The neuraminidase of influenza virus | Virology Blog [virology.ws]

- 8. Neuraminidase inhibition promotes the collective migration of neurons and recovery of brain function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mdpi.com [mdpi.com]

In-depth Technical Guide: Intellectual Property and Patents of Neuraminidase-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape surrounding Neuraminidase-IN-2, a potent anti-influenza agent. The information presented herein is curated from scientific literature and patent databases to assist researchers and drug development professionals in understanding the development, mechanism, and legal status of this compound.

Core Compound Data

This compound, also identified in scientific literature as Compound 5c, is a novel small molecule inhibitor of the influenza virus neuraminidase enzyme. It has demonstrated significant inhibitory activity against a panel of influenza A and B virus strains.

Quantitative Inhibitory Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against various influenza virus neuraminidase subtypes. This data is crucial for assessing the compound's potency and spectrum of activity.

| Influenza Virus Strain | IC50 (µM) |

| H1N1 | 0.28 |

| 09H1N1 | 0.27 |

| H3N2 | 11.50 |

| H5N1 | 0.089 |

| H5N2 | 23.44 |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. The following sections outline the key experimental protocols associated with the synthesis and biological evaluation of this compound, as extrapolated from available research.

Synthesis of this compound (Compound 5c)

While the specific, step-by-step synthesis protocol for this compound is proprietary and detailed within its primary scientific publication, the general approach involves the synthesis of 1,3,4-triazole-3-acetamide derivatives. This class of compounds is typically synthesized through a multi-step process that may include:

-

Formation of a key intermediate: This often involves the reaction of a starting material containing an amine group with a suitable acylating or alkylating agent to introduce the acetamide moiety.

-

Triazole ring construction: A common method for forming the 1,3,4-triazole ring is through the cyclization of thiosemicarbazide derivatives or via a Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.

-

Functional group manipulation and purification: Subsequent steps would involve the modification of peripheral functional groups to arrive at the final structure of this compound, followed by purification using techniques such as column chromatography and recrystallization.

Neuraminidase Inhibition Assay

The inhibitory activity of this compound was likely determined using a fluorometric assay that measures the enzymatic activity of neuraminidase. A generalized protocol for such an assay is as follows:

-

Enzyme and Substrate Preparation: A solution of recombinant influenza neuraminidase is prepared in a suitable buffer (e.g., MES buffer with CaCl2). The fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA), is also prepared in the same buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and then serially diluted to various concentrations.

-

Assay Procedure:

-

In a 96-well plate, the neuraminidase enzyme is pre-incubated with varying concentrations of this compound for a specified period at 37°C.

-

The enzymatic reaction is initiated by the addition of the MUNANA substrate.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped by the addition of a stop solution (e.g., a high pH buffer such as glycine-NaOH).

-

-

Data Analysis: The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm). The IC50 value, representing the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the discovery and evaluation process of this compound, the following diagrams are provided.

Experimental Workflow for Neuraminidase Inhibitor Discovery

Caption: A generalized workflow for the discovery and evaluation of novel neuraminidase inhibitors like this compound.

Influenza Virus Replication Cycle and Point of Inhibition

A Technical Deep Dive into Neuraminidase Inhibitors: A Literature Review for Drug Development Professionals

For researchers, scientists, and drug development professionals, a comprehensive understanding of neuraminidase inhibitors (NAIs) is critical for the ongoing development of effective antiviral therapies. This technical guide provides an in-depth review of the core principles of NAIs, detailing their mechanism of action, clinical applications, and the persistent challenge of viral resistance. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this important class of antiviral agents.

The Crucial Role of Neuraminidase in Viral Pathogenesis

Neuraminidase (NA), or sialidase, is a pivotal enzyme in the life cycle of several enveloped viruses, most notably the influenza virus. This glycoprotein, found on the viral surface, functions as a glycoside hydrolase, cleaving terminal sialic acid residues from glycoconjugates. In influenza infections, NA is essential for the release of newly formed viral particles from the surface of infected host cells. By removing sialic acid, the enzyme prevents the aggregation of progeny virions at the cell surface and their subsequent re-attachment to the same cell, thereby promoting efficient viral dissemination.[1] This indispensable role in viral propagation makes neuraminidase a prime target for antiviral intervention.[2]

Mechanism of Action: Competitive Inhibition of Neuraminidase

Neuraminidase inhibitors are exquisitely designed as structural mimics of sialic acid, the natural substrate for the neuraminidase enzyme.[3] This structural analogy allows them to bind with high affinity to the conserved active site of the NA enzyme. This binding competitively inhibits the enzymatic activity of neuraminidase, preventing the cleavage of sialic acid residues from the host cell surface and from the newly synthesized viral particles.[4][5] Consequently, the progeny virions are unable to detach from the host cell, leading to their aggregation at the cell surface and a subsequent halt in the spread of the infection.[4][5]

Figure 1: Mechanism of Action of Neuraminidase Inhibitors. This diagram illustrates the role of neuraminidase in the influenza virus life cycle and how neuraminidase inhibitors block viral release.

Key Classes of Neuraminidase Inhibitors

Several neuraminidase inhibitors have been developed and are in clinical use, each with distinct pharmacological profiles.[6] The four most prominent NAIs are:

-

Oseltamivir (Tamiflu®): An orally administered prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[7]

-

Zanamivir (Relenza®): Administered via inhalation due to low oral bioavailability.[7]

-

Peramivir (Rapivab®): An intravenously administered NAI, often used in hospitalized patients.[8]

-

Laninamivir (Inavir®): A long-acting inhaled NAI.[8]

Quantitative Analysis of Inhibitor Potency

The in vitro efficacy of neuraminidase inhibitors is primarily assessed by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. These values can vary depending on the influenza virus type and subtype.

| Inhibitor | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |

| Oseltamivir | 0.66 - 0.86[8][9] | 0.63 - 0.73[8][9] | 13.0 - 33.12[8][10] |

| Zanamivir | 0.92 - 1.34[9][10] | 1.91 - 2.28[9][10] | 4.19 - 9.79[9][10] |

| Peramivir | 0.13 - 0.41[9][11] | 0.62 - 0.82[9][11] | 0.74 - 3.58[9][11] |

| Laninamivir | ~0.27[11] | ~0.62[11] | ~3.26[11] |

Table 1: Comparative in vitro IC50 values of neuraminidase inhibitors against seasonal influenza viruses. Values are presented as ranges or approximate geometric means based on published data. It is important to note that IC50 values can vary between studies due to different experimental conditions and viral strains.

Essential Experimental Protocols

The characterization of neuraminidase inhibitors relies on standardized in vitro assays to determine their potency and efficacy.

Fluorometric Neuraminidase Inhibition Assay

This is the gold-standard method for determining the IC50 of neuraminidase inhibitors.

Principle: This assay employs a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.[4][5]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.[1]

-

MUNANA Substrate: Prepare a stock solution of 2.5 mM MUNANA in distilled water. For the assay, dilute to a working concentration of 300 µM in assay buffer.[5]

-

Inhibitor Dilutions: Prepare serial dilutions of the neuraminidase inhibitors in the assay buffer.

-

Virus Preparation: Dilute the virus stock in assay buffer to a concentration that yields a linear increase in fluorescence over the assay period.[1]

-

Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.[5]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of serially diluted inhibitor to the wells of a black, flat-bottom 96-well plate.

-

Add 50 µL of the diluted virus to each well containing the inhibitor and to control wells (no inhibitor). Incubate at room temperature for 45 minutes.[5]

-

Initiate the reaction by adding 50 µL of 300 µM MUNANA to all wells.[5]

-

Terminate the reaction by adding 100 µL of the stop solution to each well.[4][5]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355-360 nm and an emission wavelength of around 460 nm.[4][12]

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Figure 2: Workflow of a Fluorometric Neuraminidase Inhibition Assay. This diagram outlines the key steps from reagent preparation to data analysis for determining the IC50 of neuraminidase inhibitors.

Plaque Reduction Assay

This cell-based assay evaluates the ability of a compound to inhibit influenza virus replication and spread in a cell culture system.

Principle: A confluent monolayer of susceptible host cells, typically Madin-Darby Canine Kidney (MDCK) cells, is infected with the influenza virus. The virus replicates and spreads to adjacent cells, creating localized areas of cell death known as plaques. The presence of an effective antiviral agent reduces the number and size of these plaques.

Detailed Protocol:

-

Cell Culture:

-

Seed MDCK cells in 6-well or 12-well plates and grow to 90-100% confluency.[13]

-

-

Virus Infection:

-

Prepare serial 10-fold dilutions of the virus stock in serum-free medium.

-

Wash the MDCK cell monolayer with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus dilutions and incubate for 45-60 minutes at 37°C to allow for viral adsorption.[13]

-

-

Inhibitor Treatment and Overlay:

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Fix the cells with a solution such as 4% formalin.[14]

-

Remove the overlay and stain the cell monolayer with a solution like crystal violet to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each inhibitor concentration relative to the untreated control.

-

Determine the 50% effective concentration (EC50) of the inhibitor.

-

The Challenge of Antiviral Resistance

The emergence of drug-resistant influenza strains is a significant concern for the clinical utility of neuraminidase inhibitors. Resistance primarily arises from amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of the inhibitor.

Common Resistance Mutations:

-

H275Y (in N1 neuraminidase): Confers high-level resistance to oseltamivir and peramivir but generally retains susceptibility to zanamivir.[16]

-

E119V (in N2 neuraminidase): Associated with reduced susceptibility to oseltamivir.[16]

-

R292K (in N2 neuraminidase): Can lead to resistance to both oseltamivir and zanamivir.

-

D197E (in influenza B): A common mutation associated with reduced oseltamivir susceptibility.[16]

Continuous surveillance of circulating influenza strains for these and other resistance mutations is crucial for guiding clinical treatment decisions and for the development of next-generation inhibitors that can overcome these resistance mechanisms.

Figure 3: Development of Neuraminidase Inhibitor Resistance. This diagram illustrates the process by which neuraminidase inhibitor treatment can lead to the selection and proliferation of resistant viral variants.

Future Directions and Conclusion

Neuraminidase inhibitors are a cornerstone of anti-influenza therapy. A deep, technical understanding of their mechanism of action, the methodologies for their evaluation, and the molecular basis of resistance is fundamental for the continued innovation of antiviral drugs. Future research will likely focus on the development of novel NAIs with broader activity against resistant strains, the exploration of combination therapies, and the identification of new viral targets to combat the ever-evolving threat of influenza. This guide provides a solid foundation for professionals engaged in this critical area of drug discovery and development.

References

- 1. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]

- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuraminidase inhibitors as anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immune response in influenza virus infection and modulation of immune injury by viral neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza virus neuraminidase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro neuraminidase inhibitory activities of four neuraminidase inhibitors against influenza viruses isolated in the 2010-2011 season in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. protocols.io [protocols.io]

- 16. Resistance profiles for the investigational neuraminidase inhibitor AV5080 in influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Neuraminidase-IN-2 and Influenza Virus Replication: An Analysis of Available Data

Disclaimer: Comprehensive public data on a specific molecule designated "Neuraminidase-IN-2" is limited. This guide is based on the available information from chemical suppliers and the broader scientific context of influenza neuraminidase inhibitors. The chemical structure and detailed experimental protocols for this compound have not been published in peer-reviewed literature, precluding a full analysis of its specific mechanism and experimental workflows. This document, therefore, presents the available quantitative data and provides generalized experimental protocols and conceptual diagrams based on established methodologies for neuraminidase inhibitor research.

Introduction to Influenza Neuraminidase and its Inhibition

Influenza viruses are enveloped RNA viruses with two primary surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from the surface of an infected host cell. It does this by cleaving terminal sialic acid residues from glycoconjugates, which would otherwise bind to the hemagglutinin of progeny virions, causing them to aggregate and remain attached to the cell membrane. By preventing this aggregation, neuraminidase promotes the efficient spread of the virus to new host cells. Due to its critical role in the viral life cycle, neuraminidase is a major target for antiviral drug development. Neuraminidase inhibitors are a class of antiviral drugs that bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid and thus halting the release and spread of the virus.

Quantitative Data for this compound

This compound is a compound identified as an inhibitor of influenza virus neuraminidase. The following table summarizes the available in vitro inhibitory activity data against various influenza A virus subtypes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Influenza A Strain | IC50 (µM) |

| H1N1 | 0.28 |

| 09H1N1 | 0.27 |

| H3N2 | 11.50 |

| H5N1 | 0.089 |

| H5N2 | 23.44 |

Data sourced from MedChemExpress (Product No. HY-131983). It is noted that this compound has demonstrated antiviral activity with low cytotoxicity in preliminary assessments.

Generalized Experimental Protocols

The following are detailed, generalized methodologies for key experiments typically cited in the evaluation of novel neuraminidase inhibitors. These protocols are based on established practices in the field and are representative of the types of assays that would be used to characterize a compound like this compound.

3.1. Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro inhibitory activity of a compound against the neuraminidase enzyme.

-

Materials:

-

Recombinant influenza neuraminidase enzyme (from the desired viral strain)

-

Test compound (this compound)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate

-

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop solution (e.g., 0.14 M NaOH in 83% ethanol)

-

96-well black microplates

-

Fluorometer (excitation at 365 nm, emission at 450 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

In a 96-well black microplate, add the diluted test compound to the wells.

-

Add a pre-determined concentration of the recombinant neuraminidase enzyme to each well containing the test compound and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

To initiate the enzymatic reaction, add the fluorogenic substrate MUNANA to each well.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence intensity of the product (4-methylumbelliferone) using a fluorometer.

-

The IC50 value is calculated by plotting the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

3.2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Influenza virus stock of the desired strain

-

Test compound (this compound)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white microplates

-

Luminometer

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in serum-free cell culture medium containing a low concentration of TPCK-trypsin (to facilitate viral entry).

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the diluted test compound to the wells.

-

Infect the cells with a pre-titered amount of influenza virus (e.g., at a multiplicity of infection of 0.01).

-

Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

-

Assess cell viability using a cell viability reagent according to the manufacturer's instructions.

-

The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.

-

3.3. Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to host cells.

-

Materials:

-

MDCK cells

-

Cell culture medium

-

Test compound (this compound)

-

Cell viability reagent

-

96-well clear-bottom white microplates

-

Luminometer

-

-

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the diluted compound to the cells.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a cell viability reagent.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Visualizations

4.1. Conceptual Mechanism of Action of Neuraminidase Inhibitors

The following diagram illustrates the general mechanism by which neuraminidase inhibitors, such as this compound, are understood to function in preventing the release of influenza virus from an infected host cell.

Caption: Mechanism of action of a neuraminidase inhibitor.

4.2. Experimental Workflow for Neuraminidase Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the initial in vitro evaluation of a potential neuraminidase inhibitor.

Caption: Workflow for in vitro evaluation of neuraminidase inhibitors.

Conclusion

This compound has demonstrated inhibitory activity against several strains of influenza A virus, with notable potency against the H5N1 subtype. The provided data suggests its potential as an anti-influenza compound. However, a comprehensive understanding of its therapeutic potential requires further investigation, including the determination of its chemical structure, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials. The generalized protocols and conceptual diagrams presented in this guide provide a framework for the continued evaluation of this compound and other novel neuraminidase inhibitors.

An In-depth Technical Guide to the Neuraminidase Active Site: Structure, Function, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza virus neuraminidase active site, a critical target for antiviral drug development. We will delve into the structural intricacies of the active site, the catalytic mechanism of sialic acid cleavage, and the molecular basis of inhibitor binding. Furthermore, this guide will present key quantitative data on enzyme kinetics and inhibitor efficacy, alongside detailed experimental protocols for studying this vital enzyme.

The Architecture of the Neuraminidase Active Site

Influenza neuraminidase (NA) is a tetrameric glycoprotein on the surface of the influenza virus that plays a crucial role in the viral life cycle. Each monomer of the tetramer contains a catalytic head domain with a highly conserved active site. This active site is a pocket-like depression on the enzyme's surface, composed of a network of amino acid residues that are essential for substrate binding and catalysis.[1][2] These residues can be broadly categorized into two groups: catalytic residues and framework residues.

Catalytic Residues: These residues are directly involved in the enzymatic reaction. A set of eight highly conserved amino acid residues form the core of the active site and directly interact with the sialic acid substrate. These are:

-

Arginine triad (Arg118, Arg292, Arg371): These three positively charged residues are crucial for anchoring the negatively charged carboxylate group of sialic acid.[3]

-

Aspartic acid (Asp151): This residue is involved in the correct positioning of the substrate.[1]

-

Arginine (Arg152): This residue interacts with the acetamido group of sialic acid.[1]

-

Arginine (Arg224): This residue stabilizes the glycerol side chain of sialic acid.[1]

-

Glutamic acid (Glu276): This residue plays a role in the protonation of the glycosidic oxygen during catalysis.[1]

-

Tyrosine (Tyr406): This residue is involved in stabilizing the transition state.[1]

Framework Residues: These residues do not directly contact the substrate but are vital for maintaining the structural integrity and proper conformation of the active site. Key framework residues include Glu119, Arg156, Trp178, Ser179, Asp198, Ile222, Glu227, Glu277, Asn294, and Glu425.[3]

The following diagram illustrates the key amino acid residues within the neuraminidase active site and their interaction with a sialic acid substrate.

Caption: Key amino acid residues in the neuraminidase active site interacting with sialic acid.

The Catalytic Mechanism: A Step-by-Step Guide

The primary function of neuraminidase is to cleave terminal sialic acid residues from glycoconjugates. This enzymatic reaction is crucial for the release of newly formed virus particles from infected host cells, preventing their aggregation and facilitating their spread. The catalytic mechanism proceeds through a series of conformational changes and the formation of a key intermediate.[1]

The proposed mechanism involves four main steps:

-

Substrate Binding and Distortion: The sialic acid substrate, which exists in a stable chair conformation in solution, binds to the active site. The strong ionic interactions between the carboxylate group of the substrate and the arginine triad (Arg118, Arg292, Arg371) force the sialic acid into a strained, boat-like conformation.[2]

-

Formation of the Oxocarbocation Intermediate: The distortion of the sialic acid ring facilitates the cleavage of the glycosidic bond, leading to the formation of a transient, positively charged oxocarbocation intermediate, also known as the sialosyl cation. This is the rate-limiting step of the reaction.[2]

-

Nucleophilic Attack and Product Formation: A water molecule, activated by a nearby acidic residue (likely Glu276), acts as a nucleophile and attacks the anomeric carbon of the oxocarbocation intermediate. This results in the formation of α-N-acetylneuraminic acid (Neu5Ac).[2]

-

Product Release: The α-Neu5Ac product is then released from the active site. In solution, it undergoes mutarotation to the more thermodynamically stable β-anomer.[2]

The following diagram visualizes the catalytic cycle of neuraminidase.

Caption: The catalytic cycle of influenza neuraminidase.

Quantitative Analysis of Neuraminidase Activity

The efficiency of neuraminidase and its susceptibility to inhibitors are quantified using key enzymatic parameters. These include the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50).

Enzyme Kinetics: Km and Vmax

The Michaelis-Menten model describes the kinetics of enzyme-catalyzed reactions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity. The maximum velocity (Vmax) is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the Km and Vmax values for neuraminidase from different influenza virus strains.

| Influenza Virus Strain | Neuraminidase Subtype | Substrate | Km (µM) | Vmax (µM/min) | Reference |

| A/PR/8/34 | H1N1 | MUNANA | 25 ± 3 | 0.28 ± 0.03 | [4] |

| A/CA/04/09 | H1N1pdm09 | MUNANA | 34 ± 5 | 0.19 ± 0.02 | [4] |

| B/WIS/01/10 | B | MUNANA | 28 ± 4 | 0.22 ± 0.03 | [4] |

| RG pH1N1 | H1N1 | MUNANA | 115.3 ± 10.2 | 1.2 ± 0.1 | [5] |

| RG pH1N1(I365E/S366D) | H1N1 | MUNANA | 105.6 ± 9.8 | 1.8 ± 0.2 | [5] |

Inhibitor Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of neuraminidase, the IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate a more potent inhibitor.

The following table provides a comparison of IC50 values for four approved neuraminidase inhibitors against various influenza virus strains.

| Influenza Virus Strain/Subtype | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) | Laninamivir IC50 (nM) | Reference |

| A(H1N1)pdm09 (2015-16) | 0.62 - 1.78 (ratio to previous seasons) | 0.62 - 1.78 (ratio to previous seasons) | 0.62 - 1.78 (ratio to previous seasons) | 0.62 - 1.78 (ratio to previous seasons) | [6] |

| A(H3N2) (2015-16) | 0.73 - 1.35 (ratio to previous seasons) | 0.73 - 1.35 (ratio to previous seasons) | 0.73 - 1.35 (ratio to previous seasons) | 0.73 - 1.35 (ratio to previous seasons) | [6] |

| B (2015-16) | 0.48 - 1.12 (ratio to previous seasons) | 0.48 - 1.12 (ratio to previous seasons) | 0.48 - 1.12 (ratio to previous seasons) | 0.48 - 1.12 (ratio to previous seasons) | [6] |

| A(H1N1)pdm09 (2011-12, sensitive) | 0.49 (mean) | 1.13 (mean) | 0.06 (mean) | - | [7] |

| A(H3N2) (2011-12, sensitive) | 0.68 (mean) | 1.19 (mean) | 0.08 (mean) | - | [7] |

| B (2011-12, sensitive) | 10.12 (mean) | 2.01 (mean) | 0.22 (mean) | - | [7] |

| A(H1N1)pdm09 (H275Y mutant) | 275.2 (mean) | 0.98 (mean) | 27.2 (mean) | - | [7] |

Experimental Protocols for Studying the Neuraminidase Active Site

A variety of experimental techniques are employed to investigate the structure, function, and inhibition of the neuraminidase active site. This section provides an overview of three key methodologies.

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay is widely used to determine the IC50 values of neuraminidase inhibitors. It utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

Protocol Overview:

-

Virus Preparation and Titration:

-

Propagate influenza virus in a suitable cell line (e.g., MDCK cells) or embryonated chicken eggs.

-

Harvest the virus-containing supernatant or allantoic fluid.

-

Determine the optimal virus dilution for the assay by performing a serial dilution and measuring the neuraminidase activity with a fixed concentration of MUNANA. The optimal dilution should yield a linear increase in fluorescence over time.[8]

-

-

Inhibitor Preparation:

-

Prepare stock solutions of the neuraminidase inhibitors (e.g., oseltamivir carboxylate, zanamivir) in an appropriate solvent (e.g., water or DMSO).

-

Perform serial dilutions of the inhibitors to create a range of concentrations to be tested.

-

-

Assay Procedure:

-

In a 96-well black microplate, add a fixed volume of the diluted virus to each well.

-

Add an equal volume of the serially diluted inhibitors to the respective wells. Include control wells with no inhibitor.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Add a fixed volume of the MUNANA substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., a basic buffer like glycine-NaOH).

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus).

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram illustrates the workflow for a neuraminidase inhibition assay.

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including proteins like neuraminidase. This method has been instrumental in elucidating the detailed architecture of the active site and understanding the binding modes of substrates and inhibitors.

Protocol Overview:

-

Protein Expression and Purification:

-

Express the neuraminidase protein, typically the head domain, in a suitable expression system (e.g., baculovirus-infected insect cells).

-

Purify the protein to a high degree of homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.[10]

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that induce the formation of well-ordered protein crystals. Common methods include hanging-drop and sitting-drop vapor diffusion.[1]

-

Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a single crystal and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.[11]

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Rotate the crystal and collect a series of diffraction patterns at different orientations.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots.

-

Solve the "phase problem" to calculate an initial electron density map. This can be done using methods like molecular replacement if a homologous structure is available.

-

Build an atomic model of the protein into the electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

-

Structure Analysis:

-

Analyze the final three-dimensional structure to identify key features of the active site, including the positions of catalytic residues and their interactions with bound ligands.

-

The following diagram outlines the major steps in determining a protein structure by X-ray crystallography.

Caption: General workflow for protein structure determination by X-ray crystallography.

Site-Directed Mutagenesis

Site-directed mutagenesis is a molecular biology technique used to introduce specific changes to the DNA sequence of a gene, resulting in a modified protein. This method is invaluable for studying the role of individual amino acid residues in the neuraminidase active site. By mutating a specific residue and analyzing the effect on enzyme activity or inhibitor binding, researchers can elucidate its functional importance.

Protocol Overview (PCR-based method):

-

Primer Design:

-

Design a pair of complementary oligonucleotide primers that contain the desired mutation in the middle of their sequence.

-

The primers should be long enough (typically 25-45 bases) to ensure specific annealing to the target DNA template.[2]

-

The melting temperature (Tm) of the primers should be sufficiently high (e.g., ≥78°C).[2]

-

-

PCR Amplification:

-

Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to minimize the introduction of unintended mutations.

-

Use a plasmid containing the wild-type neuraminidase gene as the template.

-

The PCR reaction will amplify the entire plasmid, incorporating the mutagenic primers and creating a new plasmid with the desired mutation.

-

-

Template Digestion:

-

Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains.[2]

-

The newly synthesized, unmethylated PCR product will remain intact.

-

-

Transformation and Selection:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic for which the plasmid carries a resistance gene).

-

Only cells that have taken up the mutated plasmid will grow and form colonies.

-

-

Verification:

-

Isolate the plasmid DNA from several colonies.

-

Sequence the neuraminidase gene to confirm the presence of the desired mutation and the absence of any other unintended mutations.

-

-

Protein Expression and Characterization:

-

Express the mutant neuraminidase protein.

-

Characterize the enzymatic activity and inhibitor susceptibility of the mutant protein using the neuraminidase inhibition assay described above and compare the results to the wild-type protein.

-

This guide provides a foundational understanding of the neuraminidase active site, its function, and the experimental approaches used to study it. This knowledge is paramount for the ongoing development of novel and effective antiviral therapies to combat influenza infections.

References

- 1. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuraminidase (NA) 370-Loop Mutations of the 2009 Pandemic H1N1 Viruses Affect NA Enzyme Activity, Hemagglutination Titer, Mouse Virulence, and Inactivated-Virus Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuraminidase assay. [bio-protocol.org]

- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 11. phys.libretexts.org [phys.libretexts.org]

Methodological & Application

Neuraminidase-IN-2: Application Notes and Experimental Protocols

Disclaimer: Information regarding a specific molecule designated "Neuraminidase-IN-2" is not available in the public domain as of November 2025. The following application notes and protocols are based on established methodologies for the characterization of neuraminidase inhibitors and are provided as a template for researchers and drug development professionals. These protocols should be adapted based on the specific physicochemical properties of the compound of interest.

Introduction

Neuraminidase, a key enzyme expressed on the surface of influenza viruses, is crucial for the release of progeny virions from infected host cells.[1][2][3] Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza A and B infections.[4][5][6] This document provides a comprehensive overview of the experimental protocols for the in vitro characterization of novel neuraminidase inhibitors, exemplified by a hypothetical compound, "this compound". The protocols detailed below are designed to assess the inhibitory potency, mechanism of action, and cellular activity of such compounds.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Influenza Strains

| Influenza Virus Strain | Neuraminidase Subtype | IC₅₀ (nM) |

| A/California/07/2009 | H1N1pdm09 | Data to be determined |

| A/Victoria/361/2011 | H3N2 | Data to be determined |

| B/Wisconsin/1/2010 | B (Yamagata lineage) | Data to be determined |

| Oseltamivir-resistant H1N1 | H1N1 (H275Y) | Data to be determined |

Table 2: Enzyme Inhibition Kinetics of this compound

| Parameter | Value |

| Inhibition Constant (Kᵢ) | Data to be determined |

| Mechanism of Inhibition | Data to be determined |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the 50% inhibitory concentration (IC₅₀) of a test compound against viral neuraminidase activity. The assay utilizes the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

-

Recombinant or purified viral neuraminidase

-

MUNANA substrate (Sigma-Aldrich)

-

Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

Test compound (this compound)

-

96-well black, flat-bottom plates

-

Fluorometer (λex = 365 nm, λem = 450 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 25 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of diluted neuraminidase enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of 100 µM MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Enzyme Inhibition Kinetic Studies

This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ) of this compound.

Materials:

-

Same as in section 3.1.

Procedure:

-

Perform the neuraminidase inhibition assay as described in section 3.1, but with varying concentrations of both the substrate (MUNANA) and the inhibitor (this compound).

-

A typical experimental design would involve at least five different substrate concentrations bracketing the Kₘ value and at least four different inhibitor concentrations.

-

Measure the initial reaction velocities (fluorescence units per minute) for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, and perform non-linear regression analysis to fit the data to different enzyme inhibition models.

-

The best-fit model will reveal the mechanism of inhibition and provide the Kᵢ value.

Caption: General scheme of enzyme-substrate-inhibitor interactions.

Mechanism of Action

Neuraminidase inhibitors function by binding to the active site of the neuraminidase enzyme, thereby preventing it from cleaving sialic acid residues on the surface of host cells and newly formed viral particles.[1] This action blocks the release of progeny viruses from infected cells, thus halting the spread of the infection.[2][5] The binding of the inhibitor mimics the natural substrate, sialic acid, but with higher affinity, leading to effective competitive inhibition.

Caption: Logical flow of neuraminidase inhibition.

References

Application Notes and Protocols for Neuraminidase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting a neuraminidase inhibition assay, a critical tool in the discovery and development of antiviral drugs, particularly for influenza. While the specific compound "Neuraminidase-IN-2" is used here for illustrative purposes, the principles and procedures are broadly applicable to the evaluation of any potential neuraminidase inhibitor.

Introduction to Neuraminidase and its Inhibition

Neuraminidase (NA) is a crucial enzyme found on the surface of the influenza virus.[1][2] It functions as a sialidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins on the surface of infected cells and newly formed viral particles.[1][2][3] This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their self-aggregation and facilitating their spread to uninfected cells.[2][4][5] By blocking the active site of neuraminidase, inhibitor drugs can prevent the release of new viruses, thereby halting the spread of infection.[3][4] This makes neuraminidase a prime target for antiviral drug development.[6][7]

The neuraminidase inhibition (NI) assay is a fundamental method used to identify and characterize compounds that can inhibit the activity of this enzyme.[8] A commonly used method is a fluorescence-based assay that utilizes the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][9] When neuraminidase cleaves the sialic acid residue from MUNANA, it releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.[9] The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[9]

Key Concepts in Neuraminidase Inhibition Assays

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor at which 50% of the enzyme's activity is blocked. A lower IC50 value indicates a more potent inhibitor.[9]

-